2-Heptanoyl-sn-glycero-3-phosphocholine

Biophysics Membrane Biology Lipidomics

Select 2-Heptanoyl-sn-glycero-3-phosphocholine for definitive PLA2 and lysophospholipase studies. This short-chain (C7:0) lyso-PC delivers uniquely high aqueous solubility and a high CMC, ensuring it remains monomeric at low concentrations—critical for interfacial activation assays. Its precise 2-acyl substitution models natural PLA2 products, delivering reliable, chain-length-specific data that generic LPCs cannot guarantee.

Molecular Formula C15H32NO7P
Molecular Weight 369.39 g/mol
Cat. No. B1262739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Heptanoyl-sn-glycero-3-phosphocholine
Molecular FormulaC15H32NO7P
Molecular Weight369.39 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C
InChIInChI=1S/C15H32NO7P/c1-5-6-7-8-9-15(18)23-14(12-17)13-22-24(19,20)21-11-10-16(2,3)4/h14,17H,5-13H2,1-4H3/t14-/m1/s1
InChIKeyXHIJUZNRGPLVKF-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Heptanoyl-sn-glycero-3-phosphocholine: Procurement Guide for a Defined Short-Chain Lysophosphatidylcholine


2-Heptanoyl-sn-glycero-3-phosphocholine is a precisely defined molecular species of lysophosphatidylcholine (LPC), a class of monoglycerophospholipids. Its systematic structure features a heptanoyl (C7:0) acyl group esterified at the sn-2 position of the glycerol backbone, with a phosphocholine headgroup [1]. This compound, also known as LPC 7:0 or PC(0:0/7:0), is characterized by a molecular formula of C15H32NO7P and a monoisotopic mass of 369.19164 [2]. As a member of the 2-acyl-sn-glycero-3-phosphocholine subclass, it is classified as a human metabolite [1]. Its short acyl chain confers distinct physicochemical properties, notably high aqueous solubility and surfactant activity, that differentiate it from the more abundant long-chain LPC species .

Why Generic Substitution of 2-Heptanoyl-sn-glycero-3-phosphocholine with Other LPCs Compromises Experimental Reproducibility


Generic substitution among lysophosphatidylcholine (LPC) species is not scientifically valid due to the profound, chain-length-dependent differences in their physicochemical and biological properties. The critical micelle concentration (CMC), a key parameter governing self-assembly and membrane interaction, decreases by orders of magnitude as the acyl chain length increases [1]. For example, the CMC of an LPC drops from ~0.71 mM for a C12 chain to ~0.005 mM for a C16 chain, meaning a C7:0 LPC will have a drastically different monomer-to-micelle ratio at a given experimental concentration compared to a C16:0 LPC [1]. Furthermore, biological activities, such as the activation of endothelial cells or modulation of immune responses, are highly specific to the fatty acid residue, as demonstrated by the distinct effects of different LPC species on vasorelaxation and inflammation [2]. Therefore, selecting 2-Heptanoyl-sn-glycero-3-phosphocholine is not an arbitrary choice; it is a deliberate decision to employ a specific, short-chain LPC with a defined and distinct set of properties, ensuring experimental outcomes are attributable to the correct molecular entity.

Quantitative Evidence Guide for Selecting 2-Heptanoyl-sn-glycero-3-phosphocholine Over Analogs


Comparative Biophysical Analysis: CMC and Self-Assembly Behavior vs. Long-Chain LPCs

While a direct experimental CMC value for 2-Heptanoyl-sn-glycero-3-phosphocholine (C7:0) is not available in the retrieved primary literature, its behavior can be reliably inferred from established trends in the LPC class. A foundational study by Heerklotz and Epand (2001) established that the CMC for LPCs decreases exponentially with increasing acyl chain length, reporting CMC values of 6.8 mM, 0.71 mM, 0.045 mM, and 0.005 mM for LPCs with C10, C12, C14, and C16 chains, respectively [1]. This chain-length dependence means a C7:0 LPC will have a CMC at least an order of magnitude higher than that of a C16:0 LPC. Consequently, at a typical experimental concentration of 1 mM, the C7:0 species will exist predominantly as monomers, while the C16:0 species will be fully micellar. This distinction is critical for applications requiring high monomer availability, such as enzyme assays or when studying monomeric lipid-protein interactions. The higher CMC of the C7:0 compound is advantageous for solubilizing membrane proteins without denaturation, a property noted for its 1-heptanoyl isomer .

Biophysics Membrane Biology Lipidomics

Structural Comparison: Positional Isomer (1-Heptanoyl vs. 2-Heptanoyl) and Its Functional Implications

A critical differentiation exists between the 2-heptanoyl-sn-glycero-3-phosphocholine (2-LPC) target and its positional isomer, 1-heptanoyl-sn-glycero-3-phosphocholine (1-LPC). While chemically similar, their biological roles and metabolic fates are distinct. 1-LPC is the naturally occurring species found in blood plasma and lipoproteins, known for its proinflammatory activity . In contrast, 2-LPC is often a product of phospholipase A2 (PLA2) action on diacyl phospholipids or can serve as a substrate for specific acyltransferases. The commercial preparation of 1-heptanoyl-LPC is noted to contain up to 10% of the 2-LPC isomer as an impurity, underscoring the technical challenge of isomer separation and the importance of verifying isomeric purity . For studies focusing on the specific biological activity of the 2-acyl-LPC or its role as a metabolic intermediate, procurement of the pure 2-heptanoyl species is essential to avoid confounding results from the more biologically active 1-LPC isomer.

Lipid Biochemistry Enzymology Metabolomics

Comparative Performance in Supported Bilayer Formation: Evidence from Diacyl Phospholipid Analogs

Insight into the behavior of short-chain phospholipids comes from a direct head-to-head comparison of 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHPC-C7) and 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC-C6) in the formation of substrate-supported planar phospholipid bilayers (SPBs) [1]. Kinetic studies using quartz crystal microbalance with dissipation monitoring (QCM-D) revealed that while both short-chain lipids accelerated SPB formation from a long-chain lipid (POPC), the POPC/DHPC-C7 mixture resulted in a smaller mass of lipid adsorption on the substrate. Furthermore, fluorescence recovery after photobleaching (FRAP) measurements yielded significantly smaller diffusion coefficients for bilayers formed with DHPC-C7, indicating a higher degree of structural defects [1]. These findings demonstrate that even a single methylene group difference in chain length (C7 vs. C6) leads to a quantifiable difference in the quality and stability of the resulting lipid assembly. This underscores the non-interchangeability of short-chain phospholipids and suggests that the precise chain length of 2-Heptanoyl-sn-glycero-3-phosphocholine is a key determinant in any application involving membrane mimetics.

Membrane Biophysics Surface Chemistry Model Membrane Systems

Validated Research and Industrial Applications for 2-Heptanoyl-sn-glycero-3-phosphocholine Based on Comparative Evidence


Enzymology and Lipid Metabolism Studies

This compound is ideally suited for studies of phospholipase A2 (PLA2) and lysophospholipase/transacylase activity, where a defined, short-chain, water-soluble substrate is required [1]. Its high inferred CMC ensures it is available as a monomer at low concentrations, which is essential for kinetic assays that rely on interfacial activation. The specific 2-acyl substitution makes it a relevant model for the natural product of PLA2 action on diacyl phospholipids.

Model Membrane and Biophysical Research

As a short-chain lysophospholipid, 2-Heptanoyl-sn-glycero-3-phosphocholine is a valuable tool for investigating the role of lipid chain length in membrane dynamics and protein-lipid interactions. Evidence from diacyl analogs shows that the seven-carbon chain imparts distinct properties compared to six-carbon chains in forming supported bilayers, highlighting its use in studies aimed at understanding the precise biophysical contributions of the acyl chain to membrane structure and stability [2].

Analytical Lipidomics and Metabolomics

The compound's well-defined structure (LM_ID: LMGP01050095) and specific mass (monoisotopic mass: 369.19164) make it a candidate for use as an analytical standard or internal control in targeted lipidomics workflows [3]. Its short chain ensures chromatographic separation from the more abundant long-chain LPCs found in biological samples, facilitating accurate quantification and method validation for LPC species profiling.

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